![molecular formula C5H10FeO5 B13836026 FER pentacarbonyle [French]](/img/structure/B13836026.png)
FER pentacarbonyle [French]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentacarbonyle de fer, also known as iron pentacarbonyl, is a chemical compound with the formula Fe(CO)₅. Under standard conditions, it is a straw-colored liquid with a pungent odor. This compound is highly toxic and flammable, and it is used as a precursor to various iron compounds .
Vorbereitungsmethoden
Pentacarbonyle de fer is typically prepared by the reaction of finely divided iron with carbon monoxide. This reaction is carried out under high pressure and moderate temperature conditions. The process can be summarized as follows: [ \text{Fe} + 5 \text{CO} \rightarrow \text{Fe(CO)}_5 ]
In industrial settings, the Mond process is often employed. This involves the carbonylation of iron present in nickel matte at high pressure (around 70 bar) and elevated temperatures (approximately 170°C) .
Analyse Chemischer Reaktionen
Pentacarbonyle de fer undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form iron oxides and carbon dioxide.
Reduction: It can be reduced to metallic iron and carbon monoxide.
Substitution: The carbonyl ligands can be substituted by other ligands such as phosphines, amines, and halides.
Common reagents used in these reactions include oxygen, hydrogen, and various ligands. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Pentacarbonyle de fer has numerous applications in scientific research, including:
Chemistry: It is used as a precursor for synthesizing various iron-containing compounds.
Biology: It is used in studies involving iron metabolism and transport.
Industry: It is used as an anti-knock agent in gasoline and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of pentacarbonyle de fer involves the release of carbon monoxide and iron upon decomposition. The carbon monoxide can bind to hemoglobin, preventing oxygen transport in the blood, which is the basis of its toxicity. The iron released can participate in various biochemical reactions, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Pentacarbonyle de fer is unique due to its high volatility and the ability to form various iron-containing compounds. Similar compounds include:
- Chromium hexacarbonyl (Cr(CO)₆)
- Molybdenum hexacarbonyl (Mo(CO)₆)
- Tungsten hexacarbonyl (W(CO)₆)
- Nickel tetracarbonyl (Ni(CO)₄)
These compounds share similar properties, such as being metal carbonyls with high volatility and toxicity. pentacarbonyle de fer is distinct in its specific applications and reactivity .
Eigenschaften
IUPAC Name |
formaldehyde;iron |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CH2O.Fe/c5*1-2;/h5*1H2; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDQZMFCMIYXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O.C=O.C=O.C=O.C=O.[Fe] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FeO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[5-(Tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B13835948.png)
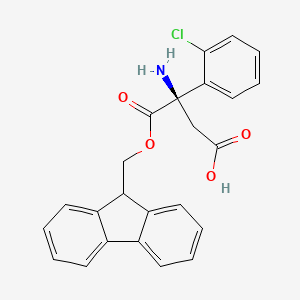



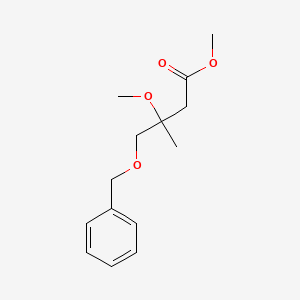
![3-[Cyclopentyl(dimethyl)silyl]propan-1-amine](/img/structure/B13835976.png)
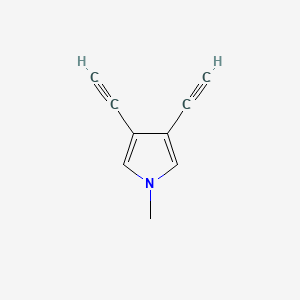
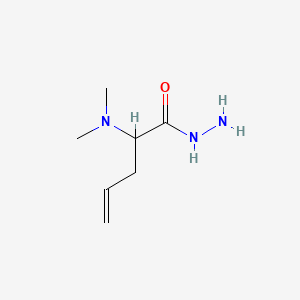
![6-Methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B13835989.png)
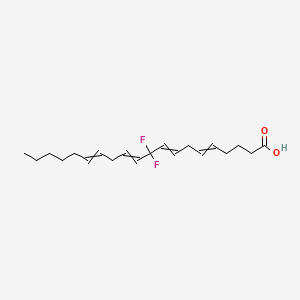


![4-[(3-Methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]benzenesulfonate](/img/structure/B13836015.png)
